1-Vinylhexyl isobutyrate 1-Vinylhexyl isobutyrate
Brand Name: Vulcanchem
CAS No.: 93940-61-5
VCID: VC17005323
InChI: InChI=1S/C12H22O2/c1-5-7-8-9-11(6-2)14-12(13)10(3)4/h6,10-11H,2,5,7-9H2,1,3-4H3
SMILES:
Molecular Formula: C12H22O2
Molecular Weight: 198.30 g/mol

1-Vinylhexyl isobutyrate

CAS No.: 93940-61-5

Cat. No.: VC17005323

Molecular Formula: C12H22O2

Molecular Weight: 198.30 g/mol

* For research use only. Not for human or veterinary use.

1-Vinylhexyl isobutyrate - 93940-61-5

Specification

CAS No. 93940-61-5
Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
IUPAC Name oct-1-en-3-yl 2-methylpropanoate
Standard InChI InChI=1S/C12H22O2/c1-5-7-8-9-11(6-2)14-12(13)10(3)4/h6,10-11H,2,5,7-9H2,1,3-4H3
Standard InChI Key DLKDRQIDXHAWNK-UHFFFAOYSA-N
Canonical SMILES CCCCCC(C=C)OC(=O)C(C)C

Introduction

Structural Elucidation and Nomenclature

Molecular Architecture

1-Vinylhexyl isobutyrate (systematic IUPAC name: vinylhexyl 2-methylpropanoate) consists of two primary components:

  • Isobutyrate moiety: Derived from isobutyric acid (2-methylpropanoic acid), featuring a branched carbonyl group (C(CH3)2COO\text{C(CH}_3\text{)}_2\text{COO}) .

  • 1-Vinylhexyl group: A six-carbon alkyl chain (C6H13\text{C}_6\text{H}_{13}) with a vinyl substituent (CH2=CH\text{CH}_2=\text{CH}) at the terminal position .

The ester linkage connects the carbonyl carbon of the isobutyrate group to the oxygen atom of the 1-vinylhexyl alcohol. This configuration introduces steric hindrance and electronic effects that influence reactivity and physical properties.

Stereochemical Considerations

Synthesis Methodologies

Esterification of 1-Vinylhexanol with Isobutyric Acid

The most direct route involves acid-catalyzed esterification:

CH2=CH(CH2)5OH+C(CH3)2COOHH+CH2=CH(CH2)5OCOC(CH3)2+H2O\text{CH}_2=\text{CH}(\text{CH}_2)_5\text{OH} + \text{C}(\text{CH}_3)_2\text{COOH} \xrightarrow{\text{H}^+} \text{CH}_2=\text{CH}(\text{CH}_2)_5\text{OCOC}(\text{CH}_3)_2 + \text{H}_2\text{O}

Key parameters:

  • Catalyst: Sulfuric acid or p-toluenesulfonic acid (0.5–2 mol%) .

  • Temperature: 80–120°C to overcome activation energy while minimizing vinyl group polymerization .

  • Reagent ratio: Excess isobutyric acid (1.5:1 molar ratio) to drive equilibrium toward ester formation .

Transesterification of Vinyl Acetate

An alternative pathway employs vinyl acetate as the acyl acceptor:

CH2=CH(CH2)5OH+(CH3CO)2OCH2=CH(CH2)5OCOCH3+CH3COOH\text{CH}_2=\text{CH}(\text{CH}_2)_5\text{OH} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{CH}_2=\text{CH}(\text{CH}_2)_5\text{OCOCH}_3 + \text{CH}_3\text{COOH}

Subsequent acid-catalyzed exchange with isobutyric acid yields the target ester. This method benefits from vinyl acetate’s commercial availability and mild reaction conditions .

Physicochemical Properties

Experimental Data from Analogous Compounds

While direct measurements for 1-vinylhexyl isobutyrate are unavailable, hexyl isobutyrate ( , CAS 2349-07-7) provides a close approximation:

PropertyHexyl Isobutyrate 1-Vinylhexyl Isobutyrate (Estimated)
Molecular formulaC₁₀H₂₀O₂C₁₁H₂₀O₂
Molecular mass (g/mol)172.26184.28
Boiling point (°C)199 @ 760 Torr185–195 (reduced due to vinyl group)
Density (g/cm³)0.870 @ 20°C0.855–0.865

The vinyl group lowers boiling point and density compared to saturated analogs by reducing molecular packing efficiency .

Solubility and Phase Behavior

1-Vinylhexyl isobutyrate is expected to exhibit:

  • High solubility in nonpolar solvents (e.g., hexane, toluene) due to its long alkyl chain .

  • Limited water solubility (<0.1 g/L at 25°C), consistent with hydrophobic esters .

  • Miscibility with alcohols and ethers up to xester0.3x_{\text{ester}} \approx 0.3 in ethanol/water systems, as demonstrated for hexyl acetate analogs .

Industrial and Research Applications

Flavor and Fragrance Industry

The branched ester structure may impart fruity or floral notes, though sensory data remain uncharacterized. Saturated analogs like hexyl isobutyrate are used in apple and pineapple flavor formulations .

Polymer Science

Potential uses include:

  • Plasticizers: Enhancing flexibility in polyvinyl chloride (PVC) films.

  • Crosslinking agents: Incorporating into acrylate copolymers for improved thermal resistance .

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